molecular formula C15H23BN2O3 B1418772 4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)morpholine CAS No. 897935-17-0

4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)morpholine

Cat. No.: B1418772
CAS No.: 897935-17-0
M. Wt: 290.17 g/mol
InChI Key: XXNGNDDZPWTJOE-UHFFFAOYSA-N
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Description

4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)morpholine is an organic compound that features a morpholine ring attached to a pyridine ring, which is further substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)morpholine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction conditions. The nature of these interactions is often characterized by binding affinity and specificity, which can be studied using techniques such as NMR spectroscopy and X-ray crystallography .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival. Additionally, it can alter metabolic fluxes within cells, impacting energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, depending on the context. For instance, the compound may bind to the active site of an enzyme, preventing substrate binding and thus inhibiting the enzyme’s activity. Alternatively, it may induce conformational changes in the enzyme, enhancing its catalytic efficiency. Changes in gene expression are also mediated through interactions with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in its biochemical applications. In laboratory settings, this compound has been observed to maintain its stability under specific conditions, but it may degrade over time, leading to changes in its biochemical effects. Long-term studies have shown that prolonged exposure to this compound can result in sustained alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic fluxes. This compound can influence the levels of metabolites within cells, potentially altering the balance of metabolic reactions. For example, it may inhibit key enzymes in glycolysis or the citric acid cycle, leading to changes in energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its biochemical effects. For instance, the compound may be transported into cells via specific membrane transporters, where it can then interact with intracellular targets .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. Targeting signals or post-translational modifications can influence its localization, thereby affecting its biochemical interactions and overall cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)morpholine typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)morpholine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
  • 1-Methylpyrazole-4-boronic acid pinacol ester
  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Properties

IUPAC Name

4-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)13-6-5-12(11-17-13)18-7-9-19-10-8-18/h5-6,11H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNGNDDZPWTJOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671337
Record name 4-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897935-17-0
Record name 4-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)morpholine
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4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)morpholine
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4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)morpholine

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